molecular formula C8H4F3NO4S B13039917 Benzo[d]isoxazol-3-yl trifluoromethanesulfonate

Benzo[d]isoxazol-3-yl trifluoromethanesulfonate

Katalognummer: B13039917
Molekulargewicht: 267.18 g/mol
InChI-Schlüssel: UWLVPSDZODSWRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[d]isoxazol-3-yl trifluoromethanesulfonate is a chemical compound that belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]isoxazol-3-yl trifluoromethanesulfonate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions, such as room temperature . Another approach includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[d]isoxazol-3-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles like amines and alcohols, as well as metal catalysts for cycloaddition reactions. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions can yield various substituted isoxazole derivatives, while cycloaddition reactions can produce complex heterocyclic structures.

Wissenschaftliche Forschungsanwendungen

Benzo[d]isoxazol-3-yl trifluoromethanesulfonate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzo[d]isoxazol-3-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. For instance, as a BRD4 inhibitor, it binds to the bromodomains of the BRD4 protein, preventing the protein from interacting with acetylated lysine residues on histones. This inhibition can disrupt the regulation of gene transcription, leading to potential therapeutic effects in diseases like cancer .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzo[d]isoxazol-3-yl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts distinct reactivity and properties compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications.

Eigenschaften

Molekularformel

C8H4F3NO4S

Molekulargewicht

267.18 g/mol

IUPAC-Name

1,2-benzoxazol-3-yl trifluoromethanesulfonate

InChI

InChI=1S/C8H4F3NO4S/c9-8(10,11)17(13,14)16-7-5-3-1-2-4-6(5)15-12-7/h1-4H

InChI-Schlüssel

UWLVPSDZODSWRM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NO2)OS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.